Scientific Field: Organic Chemistry
Application Summary: Tert-Butyl carbazate is used in the synthesis of Schiff base compounds.
Application Summary: Tert-Butyl carbazate has been used in diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group.
Scientific Field: Biochemistry
Application Summary: Tert-Butyl carbazate reacts with oxidized inulin to produce a carbazone conjugate.
Application Summary: Tert-Butyl carbazate is used in the synthesis of N-Boc-Hydrazine.
Application Summary: Tert-Butyl carbazate has been used in a reaction between tert-butyl azidoformate and tert-butyl carbazate followed by oxidation, to form di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate.
Application Summary: Tert-Butyl carbazate is used in the synthesis of various amino acids and peptides.
Application Summary: Tert-Butyl carbazate is used in a palladium-catalyzed cross-coupling with vinyl halides to prepare N-Boc-N-alkenylhydrazines
Application Summary: Tert-Butyl carbazate is used in solid phase peptide synthesis
tert-Butyl carbazate is a relatively simple molecule containing a hydrazine functional group (NHNH2) attached to a tert-butyl (t-Bu) protecting group ((CH3)3C-O-) via a carbonyl group (C=O). It was first reported in 1957 [1]. Due to its commercial availability and ease of synthesis, it has become a popular reagent for various chemical transformations.
The key feature of tert-butyl carbazate is the combination of the hydrazine group and the tert-butyl protecting group. The hydrazine group is a nucleophile due to the lone pairs on the nitrogen atoms. This nucleophilicity allows it to react with various electrophiles. The tert-butyl group is a bulky protecting group that helps prevent unwanted reactions at the nitrogen atom while allowing reactions at the other nitrogen [2].
Another notable aspect is the presence of hydrogen bonding between the N-H hydrogens and the carbonyl oxygen. This hydrogen bonding can influence the reactivity and solubility of the molecule [2].
tert-Butyl carbazate is involved in several important reactions in organic synthesis:
tert-Butyl carbazate can be used in palladium-catalyzed cross-coupling reactions with vinyl halides to prepare N-Boc-protected alkenylhydrazines, useful intermediates in organic synthesis [2].
It reacts with aldehydes to form hydrazones, which can be further elaborated for various applications [2].
Tert-Butyl carbazate exhibits various biological activities:
The synthesis of tert-butyl carbazate can be achieved through several methods:
Tert-Butyl carbazate has several applications in various fields:
Research into the interactions of tert-butyl carbazate has revealed its capacity to form complexes with various metals and other organic molecules. These studies often focus on:
Tert-Butyl carbazate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Similarity | Unique Features |
---|---|---|
Hydrazine | Contains N-N bond | More reactive; used primarily as a reducing agent |
Carbazic Acid | Contains amide group | More acidic; used in dye manufacturing |
Benzyl Carbazate | Aromatic ring present | Exhibits different reactivity due to phenolic structure |
Tert-Butyl Hydrazone | Similar backbone | Forms through aldehyde reaction; different applications |
These compounds highlight the uniqueness of tert-butyl carbazate due to its specific functional groups and reactivity patterns, making it particularly valuable in synthetic organic chemistry and medicinal applications.
The first synthesis of TBC was reported in 1957 by Louis A. Carpino, who employed sodium tert-butoxide, carbon sulfide, and methyl iodide in a labor-intensive process. While groundbreaking, this method suffered from low yields (~50%) and impractical reaction times, limiting its industrial adoption. A pivotal advancement came in 1973 with the introduction of phenyl chloroformate and tert-butanol esterification, followed by hydrazine hydrate substitution, which achieved yields of 77%. However, residual phenol impurities in the final product remained a persistent issue, complicating pharmaceutical applications.
The 21st century saw innovative approaches to streamline production. A 2012 patent (CN102911084A) demonstrated the use of ionic liquids (e.g., 1-methyl-3-butylimidazolium tetrafluoroborate) and solid base catalysts (magnesium aluminum hydrotalcite), achieving 99% purity and 77% yield within 6 hours. This method eliminated phenol byproducts by avoiding phenyl chloroformate intermediates, marking a leap toward scalable synthesis.
The foundational synthesis of tert-butyl carbazate involves the reaction of hydrazine with tert-butyl chloroformate. This method, first reported in 1957, remains a cornerstone due to its straightforward mechanism. Hydrazine (NH₂NH₂) reacts with tert-butyl chloroformate (Cl−C(=O)−O−t-Bu) in anhydrous conditions, yielding tert-butyl carbazate and hydrochloric acid as a byproduct [1]. The reaction typically proceeds at 0–5°C to minimize side reactions, achieving yields of 70–85%. Key challenges include the controlled addition of hydrazine to prevent exothermic decomposition and the need for rigorous moisture exclusion [1] [5].
Di-tert-butyl dicarbonate (Boc anhydride) serves as an alternative reagent for introducing the Boc group. In this pathway, hydrazine reacts with Boc anhydride [(t-BuO)₂C=O] in tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres. The reaction proceeds via nucleophilic attack by hydrazine on the electrophilic carbonyl carbon, forming tert-butyl carbazate and tert-butanol [4]. This method offers milder conditions compared to chloroformate routes, with yields exceeding 90% when stoichiometric ratios are maintained [4] [5].
Phenyl chloroformate (PhO−C(=O)−Cl) reacts with tert-butanol in the presence of bases like pyridine to form tert-butyl carbazate. This method, detailed in patent CN102911084A, employs solid base catalysts (e.g., magnesium oxide) and ionic liquids to enhance reaction efficiency [5]. For instance, a 1:1.2 molar ratio of phenyl chloroformate to tert-butanol at 30–40°C in [BMIM][BF₄] ionic liquid achieves 92% yield within 4 hours [5]. The ionic liquid acts as both solvent and catalyst, simplifying product isolation through phase separation [5] .
Industrial processes favor one-pot synthesis to reduce intermediate isolation steps. A notable approach combines tert-butanol, phosgene, and hydrazine in a single reactor. Phosgene first reacts with tert-butanol to form tert-butyl chloroformate, which subsequently reacts in situ with hydrazine . This method minimizes handling of toxic intermediates like phosgene, achieving 88% yield with high purity (>98%) [5].
Solid acid catalysts, such as zeolites, have been employed to accelerate esterification between tert-butanol and chloroformates. For example, H-beta zeolite increases reaction rates by 40% compared to traditional pyridine-mediated methods, reducing reaction times from 8 to 5 hours [5]. Transition metal catalysts, including nickel complexes, are also explored for asymmetric syntheses but remain experimental [6].
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhance reaction kinetics and selectivity. In the synthesis from phenyl chloroformate, [BMIM][BF₄] reduces energy consumption by 30% due to its high thermal stability and low vapor pressure [5]. Post-reaction, the ionic liquid is recovered via distillation and reused for five cycles without significant activity loss [5].
Recent efforts focus on replacing phosgene with non-toxic alternatives. Carbonyldiimidazole (CDI) reacts with tert-butanol to generate tert-butyl imidazolide, which subsequently reacts with hydrazine to form tert-butyl carbazate. This method eliminates toxic gas emissions and achieves 85% yield [1] [5].
Water has been explored as a green solvent for tert-butyl carbazate synthesis. Aqueous-phase reactions using surfactants like cetyltrimethylammonium bromide (CTAB) facilitate micellar catalysis, achieving 78% yield at 50°C [5]. Supercritical CO₂ is another solvent alternative, offering tunable solubility and easy separation, though yields remain suboptimal (65%) .
Crystallization from ethanol/water mixtures (3:1 v/v) is the standard purification method. Slow cooling of the saturated solution yields colorless prisms with 99% purity [1]. Recrystallization parameters for industrial batches include:
Parameter | Value |
---|---|
Solvent Ratio | Ethanol:Water = 4:1 |
Cooling Rate | 0.5°C/min |
Crystal Dimensions | 0.15 × 0.03 × 0.03 mm [1] |
Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes non-polar impurities. The retention factor (Rf) of tert-butyl carbazate in this system is 0.35, enabling efficient separation from byproducts like tert-butyl alcohol (Rf = 0.75) [1] [5]. Automated flash chromatography systems reduce purification time from 6 hours to 90 minutes, achieving 98% recovery rates [5].
Flammable;Irritant